molecular formula C7H15ClN2O B6429725 N-(piperidin-3-yl)acetamide hydrochloride CAS No. 60169-73-5

N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B6429725
CAS No.: 60169-73-5
M. Wt: 178.66 g/mol
InChI Key: ZUALKEGNBNFYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-piperidin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALKEGNBNFYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

N-(Piperidin-3-yl)acetamide hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H12_{12}ClN2_{2}O, with a molecular weight of approximately 178.66 g/mol. The compound features a piperidine ring attached to an acetamide functional group, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes involved in pain and inflammation pathways. The compound is believed to modulate the activity of these targets through mechanisms such as hydrogen bonding and hydrophobic interactions .

Key Molecular Targets

  • Neurotransmitter Receptors : Potential interaction with receptors involved in pain perception.
  • Enzymes : Inhibition of enzymes related to inflammatory processes.

1. Analgesic Properties

Research indicates that this compound exhibits antinociceptive effects , making it a candidate for pain management therapies. In studies involving animal models, the compound demonstrated significant reductions in pain responses.

2. Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide in activated glial cells. This suggests its potential utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnalgesicModulation of pain receptors
Anti-inflammatoryInhibition of nitric oxide production
CytotoxicityEffects on cancer cell lines

Case Study: Antinociceptive Effects

In a controlled study, administration of this compound resulted in a significant decrease in pain behaviors in rodents subjected to formalin-induced pain. The observed effects were comparable to those produced by established analgesics, indicating its potential as a therapeutic agent for pain relief.

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives. Notably, it exhibits different pharmacological profiles compared to compounds like N-methylpiperidine due to variations in functional groups and stereochemistry.

Compound NameKey DifferencesBiological Activity
N-(Methylpiperidin-3-yl)acetamideMethyl group instead of acetamideDifferent binding properties
(S)-N-(Piperidin-3-yl)acetamideStereoisomer variationVarying pharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(piperidin-3-yl)acetamide hydrochloride
Reactant of Route 2
N-(piperidin-3-yl)acetamide hydrochloride

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